molecular formula C27H31I2NO5 B1668027 Budiodarone CAS No. 335148-45-3

Budiodarone

Cat. No. B1668027
M. Wt: 703.3 g/mol
InChI Key: ZXOSVKYCXLTVGS-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Budiodarone (ATI-2042) is an antiarrhythmic agent and a chemical analog of amiodarone that is currently being studied in clinical trials . It shares similar electrophysiological properties with amiodarone but differs in structure through the presence of a sec-butyl acetate side chain at position 2 of the benzofuran moiety . This side chain allows for budiodarone to have a shorter half-life in the body than amiodarone (7 hours versus 35–68 days), enabling a faster onset of action and metabolism while still maintaining similar electrophysiological activity .


Molecular Structure Analysis

The molecular formula of Budiodarone is C27H31I2NO5 . It has a molar mass of 703.356 g/mol . The structure includes a benzofuran moiety and a sec-butyl acetate side chain .


Chemical Reactions Analysis

While specific chemical reactions involving Budiodarone are not detailed in the sources, it’s known that Budiodarone shares mixed ion channel electrophysiological properties with Amiodarone . This suggests that it might interact with potassium, sodium, and calcium channels in the body .


Physical And Chemical Properties Analysis

Budiodarone has a molecular weight of 703.35 and a chemical formula of C27H31I2NO5 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources.

Scientific Research Applications

1. Budiodarone in Paroxysmal Atrial Fibrillation

Budiodarone, a chemical analogue of amiodarone with mixed ion channel electrophysiological properties, has been studied for its efficacy in patients with paroxysmal atrial fibrillation. In a randomized trial, budiodarone demonstrated a significant reduction in atrial tachycardia/atrial fibrillation burden (AT/AFB) at higher doses. This study utilized dual-chamber pacemakers to monitor AT/AFB, showcasing the novel application of budiodarone in reducing the frequency and duration of AT/AF episodes (Ezekowitz et al., 2012).

2. Emerging Pharmacotherapies for Atrial Fibrillation

Research in the field of atrial fibrillation (AF) treatment has identified budiodarone as an emerging pharmacotherapy. The focus is on finding new antiarrhythmic drugs with fewer side effects. Budiodarone, along with other compounds like dronedarone, vernakalant, and ivabradine, is under investigation for its potential in AF treatment. This highlights the evolving landscape of atrial fibrillation management and the role of new compounds like budiodarone (Capucci et al., 2018).

Safety And Hazards

Budiodarone is currently classified as an Investigational New Drug . It is intended for research use only and not for human or veterinary use . In case of exposure, appropriate safety measures such as rinsing skin or eyes with water or seeking medical attention are recommended .

Future Directions

Budiodarone is currently in Phase 3 clinical trials . The FDA and XYRA have agreed on the key studies required for approval, which include a long-term dose titration study and a 6-month double-blind randomized controlled trial . The future of Budiodarone looks promising as it holds much potential as an effective and safe antiarrhythmic drug .

properties

IUPAC Name

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOSVKYCXLTVGS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030142
Record name Budiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Budiodarone

CAS RN

335148-45-3
Record name Budiodarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335148-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Budiodarone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335148453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Budiodarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Budiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUDIODARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y53150C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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